
2-Chloro-1-fluoro-4-iodobenzene
Overview
Description
2-Chloro-1-fluoro-4-iodobenzene (CAS: 156150-67-3) is a halogenated aromatic compound with the molecular formula C₆H₃ClFI and a molecular weight of 256.443 g/mol . It is a versatile pharmaceutical intermediate, widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in drug discovery . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating protective equipment during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 4-fluoroiodobenzene, chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling or Heck reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different halogenated benzene derivatives.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.
Heck Reaction: Utilizes palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can produce alkynylated benzene derivatives, while the Heck reaction yields substituted alkenes .
Scientific Research Applications
Pharmaceutical Intermediate
2-Chloro-1-fluoro-4-iodobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating biologically active compounds. For instance, it can be used in the synthesis of anti-cancer agents and other therapeutic drugs.
Organic Synthesis
The compound is a key building block in organic chemistry, particularly in the synthesis of complex aromatic compounds. It can undergo various reactions such as:
- Electrophilic Aromatic Substitution (EAS) : The presence of electron-withdrawing halogens makes it a suitable substrate for EAS reactions.
- Nucleophilic Aromatic Substitution (NAS) : The compound's reactivity allows it to be involved in NAS, facilitating the introduction of nucleophiles at the aromatic ring.
Materials Science
In materials science, this compound is employed in the development of specialty chemicals and agrochemicals. Its unique properties contribute to the formulation of advanced materials with enhanced performance characteristics.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer compounds. By modifying its structure through various chemical reactions, researchers were able to produce derivatives that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Development of Diagnostic Agents
Another research project focused on utilizing this compound for developing diagnostic agents used in imaging techniques. The incorporation of halogens enhances the imaging contrast, making it beneficial for medical diagnostics.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The reactivity and applications of halogenated benzenes depend on the type and position of substituents. Below is a comparison of 2-Chloro-1-fluoro-4-iodobenzene with structurally related compounds:
Compound Name | CAS No. | Molecular Formula | Boiling Point (°C/mmHg) | Density (g/cm³) | Key Physical Properties |
---|---|---|---|---|---|
This compound | 156150-67-3 | C₆H₃ClFI | 94–95/15 | 2.020 | Light-sensitive solid; limited solubility |
2-Chloro-4-fluoro-1-iodobenzene | 101335-11-9 | C₆H₃ClFI | 96–98/15 | 1.6010 | Liquid; refractive index: 1.6010 |
4-Chloro-2-fluoro-1-iodobenzene | 6797-79-1 | C₆H₃ClFI | N/A | N/A | Clear liquid; freezing point: 18°C |
2-Bromo-1-chloro-4-iodobenzene | N/A | C₆H₃BrClI | N/A | N/A | Solid; used in research-scale synthesis |
Key Observations :
- Substituent Position : The position of halogens significantly affects boiling points. For instance, 2-Chloro-4-fluoro-1-iodobenzene (CAS 101335-11-9) has a slightly higher boiling point (96–98°C/15 mmHg) than this compound (94–95°C/15 mmHg), likely due to differences in molecular symmetry and dipole interactions .
- Halogen Type : Replacing fluorine with bromine (e.g., 2-Bromo-1-chloro-4-iodobenzene) increases molecular weight and alters steric effects, impacting reactivity in coupling reactions .
Biological Activity
2-Chloro-1-fluoro-4-iodobenzene, a polyhalobenzene compound, has garnered attention in various fields due to its unique halogenated structure and potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and implications in scientific research, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClF I, with a molecular weight of approximately 229.45 g/mol. Its structure features a benzene ring substituted with chlorine, fluorine, and iodine atoms, contributing to its reactivity and biological interactions.
Biochemical Interactions
This compound is known to interact with various enzymes and proteins due to its halogenated structure. It can serve as a substrate for halogenase enzymes, facilitating the halogenation of organic compounds. This interaction often results in the formation of covalent bonds that modify enzyme active sites, impacting their catalytic activity.
Cellular Effects
This compound influences several cellular processes:
- Signal Transduction : It may interact with receptor proteins on cell surfaces, altering gene expression and cellular metabolism. For example, it can inhibit certain kinases, affecting phosphorylation states of signaling proteins.
- Toxicity : At varying dosages in animal models, low doses exhibit minimal toxicity while higher doses can lead to hepatotoxicity and nephrotoxicity. The relationship between dosage and toxicity underscores the importance of determining optimal dosing for therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Solubility : Slightly soluble in water, affecting its absorption and distribution within biological systems.
- Metabolism : Metabolized by cytochrome P450 enzymes leading to hydroxylated and dehalogenated metabolites that undergo further conjugation reactions for excretion.
Inhibition Studies
Research indicates that this compound can inhibit cytochrome P450 enzymes. This inhibition affects the metabolism of various xenobiotics, highlighting its potential as a tool in pharmacological studies.
Application in Synthesis
The compound is utilized as a precursor in the synthesis of biologically active compounds. For instance, it has been employed in the development of pharmaceutical intermediates and specialty chemicals .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-fluoro-4-iodobenzene, and how is purity validated?
- Methodology :
- Halogen-exchange reactions : Use KI with 2-chloro-1-fluoro-4-bromobenzene in DMF at elevated temperatures (140°C) with K₂CO₃/Cs₂CO₃ as bases .
- Suzuki-Miyaura coupling : Employ Pd catalysts for introducing iodine at specific positions.
- Purity Validation : Gas chromatography (GC) with >98.0% purity thresholds, as per commercial synthesis standards .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Methods :
- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 ppm for meta-fluorine).
- ¹³C NMR : Confirms aromatic carbon environments and halogen substitution patterns.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 256.44 (C₆H₃ClFI) .
Q. What safety protocols are essential during handling?
- Precautions :
- Use PPE (gloves, goggles) and work in a fume hood due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Store in airtight containers at <25°C; avoid prolonged storage to prevent degradation .
Q. How is this compound purified post-synthesis?
- Techniques :
- Vacuum distillation (b.p. 94–95°C at 15 mmHg) .
- Column chromatography using silica gel and non-polar eluents.
Q. What are its key physical properties relevant to experimental design?
- Data :
Property | Value | Source |
---|---|---|
Boiling Point | 94–95°C (15 mmHg) | |
Density | 2.020 g/cm³ | |
Molecular Weight | 256.44 g/mol |
Advanced Research Questions
Q. How can low yields in Cu(II)-mediated radiosynthesis (e.g., 18% yield) be improved?
- Optimization Strategies :
- Catalyst Screening : Test Pd/Cu bimetallic systems for enhanced coupling efficiency.
- Solvent Effects : Replace DMF with DMA or NMP to reduce side reactions.
- Temperature Gradients : Use microwave-assisted heating for faster, controlled reactions .
Q. What analytical approaches resolve contradictions in reported physical data?
- Case Study : Cross-validate boiling points (94–95°C at 15 mmHg) across independent sources using differential scanning calorimetry (DSC) .
- Best Practice : Replicate synthesis and characterization in-house to confirm literature values.
Q. How does isomerism (e.g., 2-Chloro-4-fluoro-1-iodobenzene) impact reactivity?
- Comparative Analysis :
- Use X-ray crystallography (e.g., Acta Crystallographica data ) to study steric/electronic effects of halogen positions.
- Conduct DFT calculations to predict regioselectivity in cross-coupling reactions .
Q. What role does this compound play in PET tracer development?
- Application :
- Serves as a precursor for [¹¹C]LY2795050, a κ-opioid receptor tracer.
- Iodine allows isotopic substitution (e.g., ¹²⁴I for theranostics) .
Q. How to mitigate decomposition during long-term storage?
- Stability Protocols :
- Store under inert gas (Ar/N₂) with molecular sieves to absorb moisture.
- Monitor via periodic GC-MS to detect degradation byproducts like iodobenzene derivatives .
Q. Methodological Notes
Properties
IUPAC Name |
2-chloro-1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASDGWBVAVFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369184 | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-67-3 | |
Record name | 2-Chloro-1-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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